

Dideoxyzearalane chemical structure and properties

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Compound of Interest		
Compound Name:	Dideoxyzearalane	
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Dideoxyzearalane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on **dideoxyzearalane**, a macrocyclic lactone related to the mycotoxin zearalenone. Due to the limited availability of specific experimental data for **dideoxyzearalane**, this document also draws upon information from structurally similar and more extensively studied compounds, namely zearalenone and its derivative zeranol, to infer potential properties and biological activities. All quantitative data is summarized for clarity, and detailed experimental protocols from the literature are provided.

Chemical Structure and Properties

Dideoxyzearalane is a synthetic macrocyclic lactone. Its chemical identity is defined by the following identifiers and properties.



Property	Value	Reference
Molecular Formula	C18H26O2	
Molecular Weight	274.4 g/mol	-
CAS Number	13040-27-2	_
Chemical Structure	Chemical structure of dideoxyzearalane	-
Synonyms	2,4-dideoxyzearalane	-
Physical State	Not reported	-
Melting Point	Not reported	_
Boiling Point	Not reported	-
Solubility	Not reported	_
Spectroscopic Data	Spectroscopically and chromatographically identical to the totally synthesized (±) form.	_
UV Absorption (in EtOH)	λmax 220 nm (ε 9000), 274 nm (ε 2000), 281 nm (ε 1900)	-

Note: Specific quantitative data on the physical properties and detailed spectral analysis (NMR, Mass Spectrometry) of **dideoxyzearalane** are not readily available in the current scientific literature.

Experimental Protocols Total Synthesis of Dideoxyzearalane

A detailed protocol for the total synthesis of (±)-dideoxyzearalane has been reported. The synthesis involves a multi-step process starting from the condensation of 10-undecenoic anhydride with phthalic anhydride.

Workflow for the Total Synthesis of Dideoxyzearalane





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A flowchart illustrating the key steps in the total synthesis of (±)-dideoxyzearalane.

Methodology:

- Condensation: 10-Undecenoic anhydride is condensed with phthalic anhydride to yield 3-(9-decenylidene)phthalide.
- Reduction: The internal double bond of 3-(9-decenylidene)phthalide is reduced using sodium borohydride to give 3-(9-decenyl)phthalide.
- Hydration: The terminal double bond of 3-(9-decenyl)phthalide is hydrated via oxymercuration-demercuration using mercuric acetate followed by sodium borohydride to produce 3-(9-hydroxydecyl)phthalide.
- Hydrolysis and Hydrogenolysis: The phthalide is saponified and then subjected to catalytic hydrogenolysis to yield 2-(10-hydroxyundecyl)benzoic acid.
- Lactonization: The final cyclization to form (±)-dideoxyzearalane is achieved through lactonization of 2-(10-hydroxyundecyl)benzoic acid using phosgene in a high-dilution environment.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of **dideoxyzearalane** are currently unavailable in the scientific literature. However,



based on its structural similarity to zearalenone and its derivatives, some potential biological activities can be inferred. Zearalenone and its metabolites, such as zeranol (α -zearalanol), are known mycoestrogens that exhibit estrogenic activity by binding to estrogen receptors.

Inferred Biological Activity from Related Compounds:

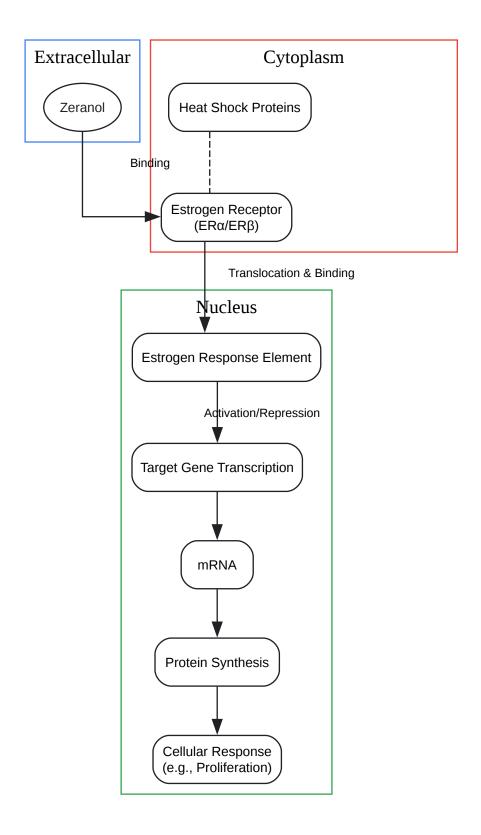
- Estrogenic Activity: Zearalenone and zeranol are known to bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[1] This interaction can lead to the activation of downstream signaling pathways. It is plausible that dideoxyzearalane, lacking the phenolic hydroxyl groups of zearalenone and zeranol, may have significantly reduced or altered estrogenic activity. The hydroxyl groups are crucial for binding to the estrogen receptor.
- Cytotoxicity: Zearalenone and its metabolites have demonstrated cytotoxic effects in various cell lines.[2][3] The mechanism of cytotoxicity is often linked to the induction of oxidative stress. The potential cytotoxicity of dideoxyzearalane has not been investigated.

Postulated Signaling Pathway (based on Zeranol)

The primary mechanism of action for the related compound zeranol involves its interaction with estrogen receptors, which subsequently modulates gene expression. This process can influence various cellular functions, including proliferation and differentiation.

Hypothetical Signaling Pathway for Estrogenic Compounds like Zeranol





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A diagram illustrating the potential estrogenic signaling pathway initiated by compounds like zeranol.



Disclaimer: The biological activities and signaling pathways described above are based on studies of related compounds (zearalenone and zeranol) and are provided for informational purposes only. The actual biological profile of **dideoxyzearalane** may differ significantly and requires direct experimental investigation.

Conclusion

Dideoxyzearalane remains a sparsely studied compound. While its chemical synthesis has been established, a significant knowledge gap exists regarding its physicochemical properties, biological activity, and mechanism of action. Future research should focus on elucidating these aspects to fully understand the potential applications and toxicological profile of this macrocyclic lactone. The information provided in this guide serves as a foundation for such future investigations.

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